2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

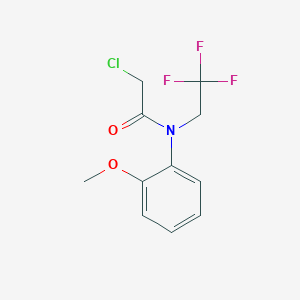

2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a chloroacetamide derivative characterized by a unique substitution pattern. Its structure comprises a 2-chloroacetamide backbone with two distinct substituents: a 2-methoxyphenyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. The trifluoroethyl group introduces strong electron-withdrawing effects, while the methoxyphenyl moiety contributes steric bulk and electronic modulation via the ortho-methoxy substituent.

Properties

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO2/c1-18-9-5-3-2-4-8(9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUACVSZNUZBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(CC(F)(F)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline, chloroacetyl chloride, and 2,2,2-trifluoroethylamine.

Formation of Intermediate: 2-methoxyaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-

Biological Activity

2-Chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. With a molecular formula of and a molecular weight of 281.66 g/mol, this compound features a unique trifluoroethyl group that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClF₃NO₂ |

| Molecular Weight | 281.66 g/mol |

| CAS Number | 170655-44-4 |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. The presence of the chloro and trifluoroethyl groups may enhance lipophilicity and alter the compound's interaction with cellular membranes, potentially affecting its bioavailability and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the incorporation of halogen atoms in aromatic compounds often enhances their ability to disrupt microbial cell membranes or inhibit enzymatic functions critical for microbial survival .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Research has shown that compounds featuring methoxy and chloro substituents often display cytotoxic effects in vitro. For example, studies on related acetamides have demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various acetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoroethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

- Cytotoxicity Assay : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed significant cytotoxicity with an IC50 value in the low micromolar range, suggesting it may be a promising candidate for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, compounds with similar structures often exhibit moderate to high oral bioavailability due to their lipophilic nature. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound is relatively safe at low concentrations, higher doses may lead to skin irritation and other adverse effects. Safety data sheets recommend handling precautions due to its potential irritant properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : The trifluoroethyl group enhances lipophilicity (logP ~3.0, inferred from analogs ) and metabolic stability compared to alkyl groups in herbicides like alachlor .

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group increases logP values relative to non-fluorinated analogs, as seen in 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (logP ~1.5–2.0 ).

- Hydrogen Bonding : The methoxy group acts as a hydrogen bond acceptor, contrasting with electron-withdrawing chloro substituents in analogs like the 4-chlorophenyl derivative .

- Thermal Stability : Fluorinated substituents generally improve thermal stability, as observed in trifluoroethyl-containing polymers and paramagnetic complexes .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer: The synthesis typically involves sequential amide formation and halogenation. A general approach includes:

Amide Coupling : React 2-methoxyaniline with 2,2,2-trifluoroethylamine in the presence of a coupling agent (e.g., POCl₃) to form the secondary amine intermediate.

Chlorination : Treat the intermediate with chloroacetyl chloride under controlled conditions (e.g., dichloromethane, triethylamine base) to introduce the chloroacetamide group.

Purification : Use column chromatography or recrystallization for isolation .

Q. Key Considerations :

- Optimize reaction temperature (e.g., 0–5°C during chlorination to prevent side reactions).

- Monitor progress via TLC or HPLC.

Q. How is the compound structurally characterized in academic research?

Methodological Answer: A multi-technique approach is recommended:

Spectroscopy :

- IR : Confirm C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .

- NMR : Analyze ¹H and ¹³C spectra for substituent effects (e.g., trifluoroethyl CF₃ group at ~120 ppm in ¹³C; methoxy OCH₃ at ~3.8 ppm in ¹H) .

X-ray Crystallography : Resolve crystal structure to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding patterns) .

Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS .

Q. What are the critical physicochemical properties of this compound?

Q. How do substituents (methoxyphenyl/trifluoroethyl) influence electronic properties and reactivity?

Methodological Answer:

- Methoxyphenyl Group :

- Electron-donating OCH₃ increases electron density on the aromatic ring, potentially enhancing π-π stacking in crystal structures .

- Affords intramolecular hydrogen bonding (e.g., N–H···O), altering conformational stability .

- Trifluoroethyl Group :

Q. Experimental Validation :

- Perform DFT calculations to map electrostatic potential surfaces.

- Compare Hammett substituent constants (σₘ for OCH₃ ≈ -0.12; σₚ for CF₃ ≈ 0.54) .

Q. What are the analytical challenges in identifying degradation products?

Methodological Answer:

Q. How can computational modeling predict biological targets or toxicity?

Methodological Answer:

Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., enzyme active sites) .

QSAR Models : Corrogate structural features (e.g., Cl, CF₃) with toxicity endpoints (e.g., carcinogenicity in rodent models ).

ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and CYP450 inhibition.

Q. Case Study :

Q. What crystallographic insights exist for related N-substituted chloroacetamides?

Q. Implications for Target Compound :

- Expect similar hydrogen bonding (N–H···O) and steric effects from the bulky trifluoroethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.